Cas no 951886-63-8 (2-Bromo-3'-fluoro-5'-methylbenzophenone)

2-Bromo-3'-fluoro-5'-methylbenzophenone is a halogenated benzophenone derivative with a bromine substituent at the 2-position and a fluorine atom at the 3'-position, along with a methyl group at the 5'-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group offers additional steric and electronic modulation. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecular frameworks in medicinal chemistry and materials science research.
2-Bromo-3'-fluoro-5'-methylbenzophenone structure
951886-63-8 structure
Product Name:2-Bromo-3'-fluoro-5'-methylbenzophenone
CAS No:951886-63-8
MF:C14H10BrFO
MW:293.131006717682
CID:4722140
Update Time:2025-10-23

2-Bromo-3'-fluoro-5'-methylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-3'-FLUORO-5'-METHYLBENZOPHENONE
    • (2-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
    • BC1358172
    • 2-Bromo-3'-fluoro-5'-methylbenzophenone
    • Inchi: 1S/C14H10BrFO/c1-9-6-10(8-11(16)7-9)14(17)12-4-2-3-5-13(12)15/h2-8H,1H3
    • InChI Key: IVBIDOAYLUEPLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C1=CC(=CC(C)=C1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Topological Polar Surface Area: 17.1

2-Bromo-3'-fluoro-5'-methylbenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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951886-63-8 97%
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£340.00 2022-03-01
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Additional information on 2-Bromo-3'-fluoro-5'-methylbenzophenone

Recent Advances in the Study of 2-Bromo-3'-fluoro-5'-methylbenzophenone (CAS: 951886-63-8)

The compound 2-Bromo-3'-fluoro-5'-methylbenzophenone (CAS: 951886-63-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated benzophenone derivative is being explored for its potential applications in drug discovery, particularly as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of kinase inhibitors and other small-molecule therapeutics, owing to its unique structural features that allow for diverse chemical modifications.

One of the key areas of research involving 2-Bromo-3'-fluoro-5'-methylbenzophenone is its role in the synthesis of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for designing E3 ligase ligands, which are critical components of PROTAC molecules. The bromo and fluoro substituents on the benzophenone scaffold provide reactive sites for further functionalization, enabling the creation of highly specific degraders for challenging drug targets.

In addition to its applications in targeted protein degradation, 2-Bromo-3'-fluoro-5'-methylbenzophenone has shown promise in the development of fluorescent probes for biological imaging. Researchers at the University of California, San Francisco, recently utilized this compound to create a novel series of environment-sensitive fluorophores capable of monitoring protein-protein interactions in live cells. The methyl group at the 5'-position was found to enhance the photostability of these probes, making them particularly valuable for long-term imaging studies.

The synthetic accessibility of 2-Bromo-3'-fluoro-5'-methylbenzophenone has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces byproduct formation. This advancement is particularly significant for industrial applications, as it addresses previous challenges in large-scale production of this valuable intermediate.

Pharmacokinetic studies of derivatives containing the 2-Bromo-3'-fluoro-5'-methylbenzophenone moiety have revealed interesting metabolic properties. The presence of the fluorine atom appears to confer improved metabolic stability compared to non-fluorinated analogs, while the bromine atom serves as an excellent handle for further derivatization via cross-coupling reactions. These characteristics make this compound particularly attractive for medicinal chemistry applications where both stability and synthetic flexibility are desired.

Looking forward, researchers anticipate that 2-Bromo-3'-fluoro-5'-methylbenzophenone will play an increasingly important role in fragment-based drug discovery. Its relatively small size combined with multiple points for diversification makes it an ideal candidate for fragment libraries. Several pharmaceutical companies have already incorporated this scaffold into their screening collections, and early results suggest it may yield novel hits against traditionally difficult targets such as protein-protein interfaces.

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